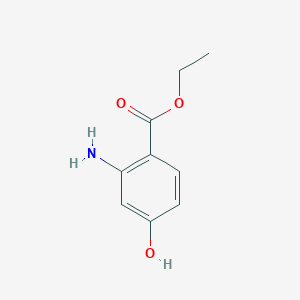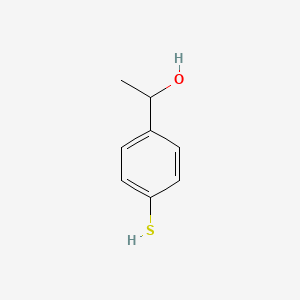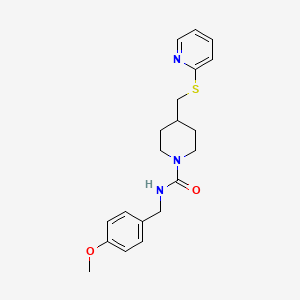![molecular formula C26H25ClFN7O3S B2917876 N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1020048-27-4](/img/structure/B2917876.png)
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H25ClFN7O3S and its molecular weight is 570.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Binding Activity
The research led by Francis et al. (1991) explores tricyclic heterocycles related to 2-arylpyrazoloquinolinones, with structures showing high affinity for the benzodiazepine receptor. This study presents the synthesis of compounds with notable binding affinities to the benzodiazepine receptor, laying a foundation for the development of potent benzodiazepine antagonists. The methodology includes novel synthetic routes, highlighting the compound's role in enhancing our understanding of receptor-ligand interactions and the potential for creating therapeutic agents (Francis et al., 1991).
Antimicrobial and Antifungal Activity
The synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as conducted by Hassan (2013), delves into the antimicrobial and antifungal potential of these compounds. This research not only underscores the compound's relevance in combating microbial infections but also contributes to the discovery of new therapeutic agents with improved efficacy against a range of pathogens (Hassan, 2013).
Insecticidal Assessment
Investigations into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, as conducted by Fadda et al. (2017), reveal the potential of these compounds in agricultural applications. This study not only highlights the compound's utility in pest management strategies but also its role in the synthesis of environmentally friendly insecticidal agents (Fadda et al., 2017).
Radiosynthesis for Imaging
The work by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein with PET, showcases the compound's significance in advancing diagnostic imaging techniques. This research not only enhances our understanding of the molecular mechanisms underlying various diseases but also aids in the development of diagnostic tools for early detection and monitoring of disease progression (Dollé et al., 2008).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides by Sunder and Maleraju (2013) explores the anti-inflammatory activity of synthesized derivatives. This study contributes to the identification and development of new anti-inflammatory agents, potentially offering more effective and targeted therapeutic options for managing inflammation (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN7O3S/c1-14-9-15(2)34(32-14)8-7-23-31-25-17-11-21(37-3)22(38-4)12-20(17)30-26(35(25)33-23)39-13-24(36)29-19-6-5-16(27)10-18(19)28/h5-6,9-12H,7-8,13H2,1-4H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZTSLMKHAOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=C(C=C(C=C5)Cl)F)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-benzyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2917799.png)
![N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2917802.png)
![ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2917804.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)


![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)


